molecular formula C9H6F3NS B1316816 3-(Trifluoromethyl)benzyl thiocyanate CAS No. 102859-64-3

3-(Trifluoromethyl)benzyl thiocyanate

Cat. No. B1316816
M. Wt: 217.21 g/mol
InChI Key: JHTBLMZEALXNCD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzyl thiocyanate is a chemical compound used in scientific research. Its unique properties make it ideal for various applications, such as drug development and organic synthesis. It has a molecular formula of C9H6F3NS .


Synthesis Analysis

The synthesis of benzyl thiocyanate compounds, including 3-(Trifluoromethyl)benzyl thiocyanate, has been implemented using a new strategy. This strategy involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies that involve introducing leaving groups in advance .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzyl thiocyanate is characterized by a benzylic sp3 C–SCN bond . This bond is constructed using a free radical reaction pathway initiated by AIBN .


Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethyl)benzyl thiocyanate are characterized by direct thiocyanations of benzylic compounds . This process involves a free radical reaction pathway initiated by AIBN to construct the benzylic sp3 C–SCN bond .

Scientific Research Applications

Electrolytic Fluorination

A study demonstrated the regioselective anodic monofluorination of benzyl thiocyanate and its derivatives, including 3-(Trifluoromethyl)benzyl thiocyanate, achieving moderate to good yields of the α-fluorinated products. This process emphasizes the significance of electrolytic partial fluorination in organic synthesis, where supporting fluoride salts and temperature play a crucial role in product yield (Hou, Higashiya, & Fuchigami, 2000).

Synthesis of Aryl Trifluoromethyl Thioethers

Another application involves the Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. This method allows the straightforward synthesis of aryl or heteroaryl trifluoromethyl thioethers from anilines, showcasing a convenient and inexpensive approach to synthesizing valuable trifluoromethylated compounds (Danoun, Bayarmagnai, Gruenberg, & Goossen, 2014).

Visible-light-promoted Photocatalysis

Research highlighted a visible-light-promoted, highly selective, and efficient strategy for the trifluoromethyl-thiocyanation of alkenes. This metal-, photocatalyst-, and additive-free condition utilizes Umemoto reagent II as the CF3 source and ammonium thiocyanate, offering a cost-effective and environmentally benign protocol suitable for various alkenes (Nadiveedhi, Cirandur, & Akondi, 2020).

Oxidative Nucleophilic Synthesis

An oxidative nucleophilic strategy for the synthesis of thiocyanates and trifluoromethyl sulfides from thiols has been developed. This method employs nucleophilic reagents such as TMSCN and TMSCF3, using a manganese oxide-based catalyst and potassium fluoride to achieve almost quantitative yields, highlighting a significant advancement in the synthesis of these compounds with broad applicability (Yamaguchi, Sakagami, Miyamoto, Jin, & Mizuno, 2014).

Metal-Free Cascade Cyclization

A photocatalytic strategy has been developed for the preparation of 3-phosphoryl/trifluoromethyl/thiocyanato azaspiro[4.5]trienones, utilizing a radical-initiated cascade annulation reaction. This novel synthetic method avoids the use of transition metals and high reaction temperatures, providing an operationally simple, scalable, and metal-free approach with wide reaction scope and good functional group tolerance (Zeng et al., 2021).

Safety And Hazards

Safety data sheets suggest that compounds similar to 3-(Trifluoromethyl)benzyl thiocyanate may cause severe skin burns and eye damage. They may also cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of 3-(Trifluoromethyl)benzyl thiocyanate research could involve its use in drug development, organic synthesis, and material science. Additionally, the development of new synthesis strategies, such as the one involving a free radical reaction pathway initiated by AIBN, could further expand its potential applications .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBLMZEALXNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553595
Record name [3-(Trifluoromethyl)phenyl]methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzyl thiocyanate

CAS RN

102859-64-3
Record name [3-(Trifluoromethyl)phenyl]methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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